4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
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Overview
Description
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is an organic compound with a complex structure that includes methoxyphenyl, oxo-propenyl, and methylbenzenecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate. This intermediate is then reacted with 4-methylbenzenecarboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxo-propenyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-[3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate.
Reduction: Formation of 4-[3-(4-Methoxyphenyl)-3-hydroxypropyl]phenyl 4-methylbenzenecarboxylate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
- 4-[3-(4-Methoxyphenyl)-3-hydroxypropyl]phenyl 4-methylbenzenecarboxylate
- 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl benzoate
Uniqueness
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxo-propenyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-17-3-8-20(9-4-17)24(26)28-22-12-5-18(6-13-22)7-16-23(25)19-10-14-21(27-2)15-11-19/h3-16H,1-2H3/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIKAZLSIGIBQ-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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